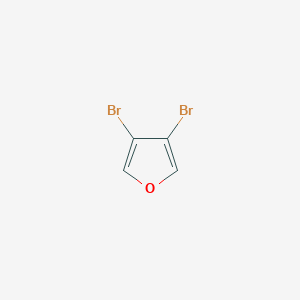

3,4-Dibromofuran

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNAIRILIJMDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348915 | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-02-9 | |

| Record name | 3,4-Dibromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4-Dibromofuran. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, including physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for characterization. The information is presented in a structured format to facilitate easy access and comparison, with visualizations to clarify reaction pathways and experimental workflows.

Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂O | [1] |

| Molecular Weight | 225.87 g/mol | [1] |

| CAS Number | 32460-02-9 | [1] |

| Appearance | Colorless to brown clear liquid | [1] |

| Melting Point | 6 °C | [1] |

| Boiling Point | 166 °C (at 760 mmHg) | [1] |

| Density | 2.2 g/cm³ | [1] |

| Refractive Index | n20/D 1.55 | [1] |

Spectroscopic Data

Accurate structural elucidation of this compound relies on various spectroscopic techniques. The following sections provide an overview of the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons on the furan ring. The chemical shift of these protons is influenced by the electron-withdrawing effect of the bromine atoms and the oxygen atom in the furan ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Two distinct signals are expected: one for the bromine-substituted carbons (C3 and C4) and another for the carbons adjacent to the oxygen (C2 and C5).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching and bending vibrations for the furan ring, C-O-C stretching of the ether linkage, and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.

Experimental Protocol: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol

This protocol is based on the method described by Kraus and Wang (1998).[1]

Materials:

-

trans-2,3-Dibromo-2-butene-1,4-diol

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Hexane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, a solution of trans-2,3-Dibromo-2-butene-1,4-diol in a biphasic mixture of hexane and water is prepared.

-

Potassium dichromate and a catalytic amount of sulfuric acid are added to the mixture.

-

The reaction mixture is heated to 85 °C and refluxed for 6 hours with vigorous stirring.

-

After cooling to room temperature, the organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted with hexane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

Yield: 83%[1]

Caption: Oxidation of trans-2,3-Dibromo-2-butene-1,4-diol.

Reactivity and Key Reactions

This compound is a valuable building block in organic synthesis due to the reactivity of its carbon-bromine bonds, which can participate in various cross-coupling reactions, and the diene system of the furan ring, which can undergo cycloaddition reactions.

Diels-Alder Cycloaddition

This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters.

Materials:

-

This compound

-

Diethyl azodicarboxylate (DEAD)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of this compound in an anhydrous solvent, add diethyl azodicarboxylate at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

Caption: Diels-Alder cycloaddition of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized and reactive intermediate with significant applications in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and key reactions to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern and the presence of two bromine atoms make it a valuable building block for the synthesis of more complex molecules through various organic reactions, such as cross-coupling and cycloaddition.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂O | |

| Molecular Weight | 225.87 g/mol | |

| Appearance | Colorless to brown clear liquid | [1] |

| Melting Point | 6 °C | [1] |

| Boiling Point | 166 °C (at 760 mmHg) | [1] |

| Density | 2.2 g/cm³ | [1] |

| Refractive Index | n20/D 1.55 | [1] |

| CAS Number | 32460-02-9 |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies that are typically employed to determine the physical properties of liquid organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small amount of this compound is introduced into a capillary tube and packed down to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Small rubber band or wire to attach the sample tube to the thermometer

Procedure (Micro method):

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at the top end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol Outline: (E)-2,3-dibromobut-2-ene-1,4-diol is treated with an oxidizing agent, such as chromosulfuric acid. The reaction mixture is heated, and the volatile this compound product is continuously removed from the reaction mixture by steam distillation. This prevents decomposition of the product under the harsh reaction conditions. The distilled product is then collected and purified.

Reactivity Profile: Diels-Alder Reaction

This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with diethyl azodicarboxylate, which proceeds through a [4+2] cycloaddition followed by a rearrangement to form a tetrahydropyridazinone derivative.

Experimental Workflow:

References

Elucidating the Structure of 3,4-Dibromofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 3,4-Dibromofuran (CAS No: 32460-02-9). As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, unambiguous confirmation of its molecular structure is paramount.[1][2] This document outlines the expected outcomes from key analytical techniques, details the experimental protocols for acquiring the necessary data, and presents a logical workflow for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is a five-membered aromatic heterocycle with bromine atoms substituted at the C3 and C4 positions. This substitution pattern results in a molecule with C₂ᵥ symmetry, which significantly simplifies its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the two protons (H2 and H5) are chemically equivalent, as are the two brominated carbons (C3 and C4) and the two proton-bearing carbons (C2 and C5). This leads to a simplified NMR spectrum. The following data is predicted based on established chemical shift principles and comparison with related brominated furans.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity |

| H-2, H-5 | ~7.4 - 7.6 | Singlet (s) |

| ¹³C NMR | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C-2, C-5 | ~145 - 150 |

| C-3, C-4 | ~105 - 110 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to reveal a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Natural bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Method | Predicted Molecular Ion (M⁺) Peaks [m/z] | Key Fragment Ions [m/z] (Predicted) |

| Electron Ionization (EI) | 224 (M⁺), 226 (M⁺+2), 228 (M⁺+4) | 145/147 ([M-Br]⁺), 66 ([M-2Br]⁺) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and bonding within the molecule. For this compound, key absorptions will correspond to the furan ring and the carbon-bromine bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Sample Phase | Key Absorption Bands (cm⁻¹) (Predicted) | Functional Group Assignment |

| Neat Liquid | ~3100 - 3150 | =C-H Aromatic Stretch |

| ~1600, ~1500 | C=C Aromatic Ring Stretching | |

| ~1000 - 1200 | C-O-C Stretching | |

| ~600 - 700 | C-Br Stretching |

Synthesis and Characterization Workflow

The structural confirmation of this compound follows a logical progression from synthesis to purification and subsequent analysis by multiple spectroscopic techniques.

References

An In-depth Technical Guide to 3,4-Dibromofuran (CAS: 32460-02-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran, with the Chemical Abstracts Service (CAS) number 32460-02-9, is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] The presence of two bromine atoms on the furan ring provides strategic points for functionalization, enabling its participation in various cross-coupling and cycloaddition reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32460-02-9 | [2] |

| Molecular Formula | C₄H₂Br₂O | [2] |

| Molecular Weight | 225.87 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 6 °C (lit.) | [2] |

| Boiling Point | 166 °C (lit.) | [2] |

| Density | 2.2 g/mL | [3] |

| Refractive Index (n20/D) | 1.5480 to 1.5520 | [2][3] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [2] |

Spectroscopic Data

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| 1H NMR | ||

| H-2, H-5 | ~7.5 | s |

| 13C NMR | ||

| C-3, C-4 | ~110-120 | s |

| C-2, C-5 | ~140-150 | d |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should consult spectral databases or perform their own analysis for precise data.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol (Adapted from Kraus, G. A.; Wang, X. Synth. Commun.1998 , 28 (6), 1093-1096):

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask cooled in an ice bath, a solution of (E)-2,3-dibromobut-2-ene-1,4-diol in a biphasic solvent system of hexane and water is prepared.

-

Reagent Addition: A solution of chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) is added dropwise to the vigorously stirred biphasic mixture.

-

Reaction Conditions: The reaction mixture is heated to 85 °C.

-

Product Isolation: this compound is continuously removed from the reaction mixture via steam distillation as it is formed. The distillate, a biphasic mixture, is collected in the cooled receiving flask.

-

Purification: The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. A reported yield for this reaction is 83%.

Diels-Alder Reaction of this compound

This compound can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters, which proceeds via a [4+2] cycloaddition followed by a rearrangement.

Figure 2: Diels-Alder reaction of this compound.

Experimental Protocol (General procedure based on Aitken, K. M.; et al. RSC Adv.2016 , 6, 22969-22972):

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane), an equimolar amount of the azo diester (e.g., diethyl azodicarboxylate) is added at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 7 days), and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the rearranged product, a 3,5-dibromotetrahydropyridazin-4-one derivative.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various biologically active molecules.

Synthesis of Norbormide Analogs

This compound is a reported precursor in the synthesis of norbormide analogs.[2] Norbormide is a rodenticide that exhibits high species selectivity for rats. Its mechanism of action involves the induction of potent vasoconstriction in rat peripheral arteries.

Signaling Pathway of Norbormide-Induced Vasoconstriction:

The vasoconstrictor effect of norbormide in rat arterial smooth muscle cells is believed to be mediated by the modulation of several intracellular signaling pathways.

Figure 3: Norbormide signaling pathway.

This pathway highlights two key actions of norbormide: the inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent calcium influx, and the opening of the mitochondrial permeability transition pore (mtPTP), contributing to cellular dysfunction. Both events ultimately result in potent and sustained vasoconstriction.

Precursor to a Potent Antioxidant

This compound is also utilized in the synthetic route towards 5,5'',6,6''-tetrahydroxy-3,3''-biindolyl, a potent antioxidant compound that has been identified in beetroot.[2] Antioxidants are of significant interest in drug development due to their potential to mitigate oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in the preparation of complex molecules with interesting biological activities, such as norbormide analogs and potent antioxidants, underscores its importance for researchers in the fields of medicinal chemistry and drug development. The synthetic protocols and reactivity patterns described in this guide provide a foundation for the further exploration and application of this versatile intermediate in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibromofuran, a valuable intermediate in organic synthesis. The document details the primary synthetic pathway, including experimental protocols and quantitative data. Spectroscopic data for the characterization of the final product is also provided.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its utility as a building block for more complex molecules. Its bifunctional nature, arising from the two bromine substituents, allows for selective functionalization at the 3- and 4-positions of the furan ring, making it a versatile precursor in the synthesis of various pharmaceutical and agrochemical agents. This guide focuses on the most efficient and well-documented method for its preparation: the oxidative cyclodehydration of (E)-2,3-dibromo-2-butene-1,4-diol.

Synthetic Pathways

The principal route for the synthesis of this compound involves a two-step process starting from the commercially available 2-butyne-1,4-diol.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of (E)-2,3-Dibromo-2-butene-1,4-diol

The initial step is the bromination of 2-butyne-1,4-diol to yield (E)-2,3-dibromo-2-butene-1,4-diol. Several methods have been reported for this transformation, with variations in reagents and reaction conditions.

Method A: Direct Bromination

This method involves the direct reaction of 2-butyne-1,4-diol with elemental bromine in an aqueous medium.

Method B: In situ Generation of Bromine

An alternative and often safer approach involves the in situ generation of bromine from sodium bromide and sodium bromate in the presence of sulfuric acid.

Step 2: Oxidative Cyclodehydration to this compound

The key step in the synthesis is the oxidative cyclodehydration of (E)-2,3-dibromo-2-butene-1,4-diol. An improved procedure developed by Kraus and Wang utilizes a two-phase system to enhance the yield and minimize product degradation.[1]

Experimental Protocols

Preparation of (E)-2,3-Dibromo-2-butene-1,4-diol

Method B: From Sodium Bromide and Sodium Bromate

-

In a suitable reaction vessel, dissolve 2-butyne-1,4-diol (1.2 mol, 103 g), sodium bromide (2.08 mol, 214 g), and sodium bromate (0.42 mol, 63 g) in 420 g of water.

-

Adjust the temperature of the mixture to 20-30 °C.

-

Slowly add 50% sulfuric acid (1.26 mol, 252 g) dropwise over a period of 2 hours, maintaining the temperature between 20-30 °C.

-

After the addition is complete, continue to stir the reaction mixture for 40 minutes.

-

Filter the resulting solid precipitate and recrystallize from water to obtain (E)-2,3-dibromo-2-butene-1,4-diol as white crystals.

Synthesis of this compound

From (E)-2,3-Dibromo-2-butene-1,4-diol [1]

-

To a vigorously stirred two-phase mixture of hexane (50 mL) and water (50 mL) add (E)-2,3-dibromo-2-butene-1,4-diol (1.0 g, 4.07 mmol).

-

In a separate flask, prepare a solution of potassium dichromate (1.2 g, 4.07 mmol) and concentrated sulfuric acid (0.5 mL) in water (10 mL).

-

Add the oxidant solution dropwise to the diol mixture over 30 minutes.

-

Heat the reaction mixture to 85 °C and maintain for 6 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with hexane (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Butyne-1,4-diol | (E)-2,3-Dibromo-2-butene-1,4-diol | NaBr, NaBrO₃, H₂SO₄ | Water | 20-30 | 2.67 | 72 | CN1030442A |

| 2 | (E)-2,3-Dibromo-2-butene-1,4-diol | This compound | K₂Cr₂O₇, H₂SO₄ | Hexane/Water | 85 | 6 | 83 | [1] |

Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.45 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 143.5, 109.8 |

| IR (neat) | ν (cm⁻¹) 3140, 1570, 1370, 1230, 1050, 890, 750 |

| Mass Spec. (EI) | m/z (%): 226 (M⁺, 100), 147, 68 |

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a logical progression from a simple alkyne to the final heterocyclic product.

Caption: Logical workflow for the synthesis of this compound.

The oxidative cyclodehydration step is believed to proceed through the formation of a chromate ester intermediate, followed by an intramolecular cyclization and elimination to yield the furan ring.

Conclusion

This guide has outlined a reliable and high-yielding synthesis of this compound. The detailed experimental protocols and compiled quantitative and spectroscopic data provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described two-step sequence from 2-butyne-1,4-diol offers an efficient route to this versatile synthetic intermediate.

References

An In-Depth Technical Guide on the Discovery and History of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromofuran is a versatile heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, key reactions, and applications. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the furan ring significantly alters its electronic properties and reactivity, providing a handle for further chemical transformations. Among the various isomers, this compound stands out as a synthetically challenging yet highly valuable intermediate. Unlike its 2,5-dibrominated counterpart, which can be readily prepared by direct bromination of furan, the synthesis of this compound requires more strategic approaches. This guide delves into the historical context of its synthesis, highlighting key methodologies that have been developed for its preparation.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in early chemical literature. The direct bromination of furan, a well-established reaction, predominantly yields 2-bromofuran and subsequently 2,5-dibromofuran due to the higher reactivity of the α-positions of the furan ring. This inherent reactivity profile made the selective synthesis of the 3,4-isomer a non-trivial challenge for early organic chemists.

A significant breakthrough in the accessible synthesis of this compound was reported in 1998 by Kraus and Wang . Their method, which remains a cornerstone for the preparation of this compound, involves the oxidative cyclodehydration of trans-2,3-dibromo-2-butene-1,4-diol. This approach provided a reliable and efficient route to this compound, opening the door for its broader use in organic synthesis.

Key Synthetic Methodologies

The synthesis of this compound has evolved, with the method developed by Kraus and Wang being a pivotal contribution. This section provides a detailed overview of this key synthetic pathway.

Synthesis via Oxidative Cyclodehydration of trans-2,3-Dibromo-2-butene-1,4-diol

This method is currently one of the most efficient and widely cited procedures for the preparation of this compound.[1] The overall reaction scheme is depicted below.

Figure 1: Synthesis of this compound.

The precursor, trans-2,3-dibromo-2-butene-1,4-diol, is synthesized by the bromination of 2-butyne-1,4-diol in an aqueous medium.

Materials:

-

2-Butyne-1,4-diol

-

Bromine

-

Water

Procedure:

-

A solution of 2-butyne-1,4-diol in water (typically 20-45% concentration) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The solution is cooled to a temperature between -10 °C and 10 °C.

-

Bromine is added dropwise to the stirred solution while maintaining the temperature. The molar ratio of 2-butyne-1,4-diol to bromine is approximately 1:1.

-

As the reaction proceeds, the solid product, trans-2,3-dibromo-2-butene-1,4-diol, precipitates from the solution.

-

The product is collected by filtration, washed with cold water, and dried.

Materials:

-

trans-2,3-Dibromo-2-butene-1,4-diol

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Hexane

-

Water

Procedure:

-

A mixture of trans-2,3-dibromo-2-butene-1,4-diol, potassium dichromate, and a biphasic solvent system of hexane and water is prepared.

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction mixture is heated to 85 °C and stirred vigorously for approximately 6 hours.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with hexane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound as a colorless to brown liquid.

Quantitative Data

| Reaction Step | Reactants | Reagents | Conditions | Yield | Reference |

| 1 | 2-Butyne-1,4-diol, Bromine | Aqueous medium | -10 to 10 °C | High | - |

| 2 | trans-2,3-Dibromo-2-butene-1,4-diol | K₂Cr₂O₇, H₂SO₄ | Hexane/Water, 85 °C, 6 h | 83% | [1] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring reactions involving this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Br₂O | - |

| Molecular Weight | 225.87 g/mol | - |

| Appearance | Colorless to brown clear liquid | - |

| Boiling Point | 166 °C | - |

| Melting Point | 6 °C | - |

| Density | 2.2 g/mL | - |

| Refractive Index (n²⁰/D) | 1.5480 - 1.5520 | - |

Spectroscopic Data:

While the original publication by Kraus and Wang does not provide detailed spectroscopic data, typical characterization would involve:

-

¹H NMR (CDCl₃): A singlet in the aromatic region, typically around δ 7.4-7.6 ppm, corresponding to the two equivalent protons at the C2 and C5 positions.

-

¹³C NMR (CDCl₃): Two distinct signals would be expected. One for the carbon atoms bearing the bromine atoms (C3 and C4) and another for the carbon atoms adjacent to the oxygen (C2 and C5).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

Chemical Reactivity and Applications

The bromine atoms at the 3 and 4 positions of the furan ring are key to the synthetic utility of this compound. These positions are susceptible to various transformations, including metal-halogen exchange and cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Figure 2: Key Reactions of this compound.

Metal-Halogen Exchange

Treatment of this compound with organolithium reagents, such as n-butyllithium, can lead to metal-halogen exchange to form 3-bromo-4-lithiofuran or 3,4-dilithiofuran. These lithiated intermediates are powerful nucleophiles that can react with a variety of electrophiles to introduce new functional groups at the 3 and/or 4 positions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of complex 3,4-disubstituted furans with aryl, vinyl, or alkynyl groups.

Diels-Alder Reaction

The furan ring can act as a diene in the Diels-Alder reaction. This compound can participate in [4+2] cycloaddition reactions with various dienophiles to generate highly functionalized bicyclic adducts, which can serve as precursors to a range of complex molecules.

Conclusion

This compound, once a synthetically challenging molecule, has become a readily accessible and valuable building block in modern organic synthesis. The development of the oxidative cyclodehydration method by Kraus and Wang was a pivotal moment in its history, enabling its wider application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique reactivity of the C-Br bonds at the 3 and 4 positions provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of the historical context, synthesis, and reactivity of this compound, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dibromofuran (CAS No. 32460-02-9). Due to the limited availability of specific, publicly accessible quantitative spectral data, this document focuses on providing detailed experimental protocols for acquiring the necessary spectroscopic information and presents a relevant reaction pathway for this compound. This guide is intended to equip researchers with the foundational knowledge to synthesize, characterize, and utilize this compound in their work.

Spectroscopic Data of this compound

A thorough search of available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound. While many publications refer to the synthesis and use of this compound, they do not explicitly report the numerical spectral data. Predicted NMR data is available but is not a substitute for experimental values in a technical guide of this nature.

Therefore, the following tables are presented as templates to be populated with experimental data upon acquisition, following the protocols outlined in Section 2.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | H-2, H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2, C-5 |

| Data not available | C-3, C-4 |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ |

| Data not available | Data not available | Fragment Ions |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidative cyclization of trans-2,3-dibromo-2-butene-1,4-diol.[1]

Materials:

-

trans-2,3-Dibromo-2-butene-1,4-diol

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Hexane

-

Water

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

-

Prepare a solution of potassium dichromate in water and add sulfuric acid carefully.

-

Add the trans-2,3-dibromo-2-butene-1,4-diol to a reaction flask with hexane.

-

Slowly add the potassium dichromate solution to the reaction mixture.

-

Heat the mixture at 85°C for 6 hours with vigorous stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization Protocols

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Instrumentation:

-

An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks and record their wavenumbers (cm⁻¹).

Instrumentation:

-

A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with EI):

-

Inject the sample solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

-

The molecules are ionized in the EI source (typically at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Record the mass spectrum, identifying the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the spectrum.

Reaction Pathway Visualization

This compound can participate in various chemical reactions, including cycloadditions. A notable example is its Diels-Alder reaction with azo diesters.[2] This reaction proceeds through a cycloaddition followed by a rearrangement to form tetrahydropyridazinones.

This diagram illustrates the two-step process where this compound and an azo diester first undergo a Diels-Alder cycloaddition to form an unstable intermediate, which then rearranges to the final tetrahydropyridazinone product.

Conclusion

References

In-Depth Technical Guide: 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromofuran is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties and the reactivity of its bromine substituents make it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a colorless to brown liquid at room temperature. The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 225.87 g/mol [1] |

| Molecular Formula | C₄H₂Br₂O[1] |

| CAS Number | 32460-02-9[1] |

| Appearance | Colorless to brown clear liquid[1] |

| Melting Point | 6 °C[1] |

| Boiling Point | 166 °C[1] |

| Density | 2.2 g/mL[1] |

| Refractive Index | n20/D 1.55[1] |

| Purity | ≥ 98% (GC)[1] |

| Storage Conditions | 2 - 8 °C[1] |

Synthesis and Reactions

This compound is a valuable synthetic intermediate due to its reactivity in various organic transformations, including cycloaddition and cross-coupling reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the oxidative cyclodehydration of trans-2,3-dibromo-2-butene-1,4-diol.

Experimental Protocol: Oxidative Cyclodehydration

This protocol is based on the synthesis described by Kraus and Wang (1998).

-

Reagents:

-

trans-2,3-Dibromo-2-butene-1,4-diol

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Hexane

-

Water

-

-

Procedure:

-

A solution of trans-2,3-dibromo-2-butene-1,4-diol in a biphasic mixture of hexane and water is prepared.

-

Potassium dichromate and a catalytic amount of sulfuric acid are added to the mixture.

-

The reaction mixture is heated to 85 °C and stirred vigorously for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with hexane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound (83% yield).[1]

-

Caption: Synthesis of this compound via oxidative cyclodehydration.

Key Reactions of this compound

This compound can participate in a variety of chemical reactions, making it a versatile building block. One notable reaction is its use as a diene in Diels-Alder cycloadditions.

Experimental Protocol: Diels-Alder Reaction with Azo Diesters

This protocol describes the cycloaddition of this compound with an azo diester to form tetrahydropyridazinones.

-

Reagents:

-

This compound

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Solvent (e.g., dichloromethane or neat)

-

-

Procedure:

-

This compound is mixed with the azo diester (DEAD or DIAD).

-

The reaction is allowed to proceed at room temperature for 7 days.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel.

-

This reaction proceeds via an initial [4+2] cycloaddition, followed by a rearrangement to yield the 3,5-dibromotetrahydropyridazin-4-one product.[2]

Caption: Diels-Alder reaction of this compound with an azo diester.

Applications in Drug Development and Biological Systems

While direct biological activities of this compound are not extensively documented, its derivatives have shown significant potential in medicinal chemistry. Furan-containing compounds are integral to many biologically active molecules, and the ability to functionalize the this compound core makes it a valuable starting material for drug discovery programs.

Precursor to Biologically Active Molecules

Derivatives of furan and related heterocyclic systems have demonstrated a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. For example, compounds containing a butenediamide fragment, which can be synthesized from furan derivatives, have been identified as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis. This makes them promising candidates for the development of new antifungal agents.

Signaling Pathway: Fungal Chitin Synthesis

Chitin is an essential structural component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. The pathway involves the sequential action of several enzymes, with chitin synthase being the final and crucial enzyme that polymerizes N-acetylglucosamine (GlcNAc) units. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Caption: Inhibition of the fungal chitin synthesis pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Diels-Alder reactions, provide a robust platform for the synthesis of complex molecular architectures. The potential for its derivatives to act as potent biological agents, such as antifungal compounds, underscores its importance for researchers and professionals in the field of drug development. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.

References

Navigating the Synthetic Landscape of 3,4-Dibromofuran: A Technical Guide to its Core Reactivity

For Immediate Release

Shanghai, China – December 25, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity of 3,4-dibromofuran. This document elucidates the primary synthetic pathways for this versatile heterocyclic compound, focusing on its functionalization through organometallic intermediates and its role in cycloaddition reactions. Contrary to what might be expected for an aromatic heterocycle, classical electrophilic substitution is not a favored pathway due to the strong deactivating effects of the bromine substituents.

Executive Summary

This compound is a valuable building block in organic synthesis, offering a scaffold for the creation of complex, functionalized molecules. This guide provides a comprehensive overview of its reactivity, steering away from classical electrophilic substitution and focusing on more synthetically viable methods. The core of this document details two principal modes of reactivity: functionalization via metal-halogen exchange and participation as a diene in [4+2] cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers with the practical knowledge required for the effective utilization of this compound.

Regioselectivity and Reactivity of this compound

The furan ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). However, the presence of two strongly electron-withdrawing bromine atoms at the β-positions (C3 and C4) significantly deactivates the ring towards electrophilic attack. This deactivation renders typical electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, challenging and often low-yielding.

The primary avenues for the productive functionalization of this compound are:

-

Metal-Halogen Exchange: The bromine atoms are susceptible to exchange with strong organometallic bases, such as organolithium reagents. This creates a nucleophilic carbon center on the furan ring, which can then be quenched with a variety of electrophiles. This is the most effective method for introducing substituents onto the this compound core.

-

Cycloaddition Reactions: this compound can act as a conjugated diene in Diels-Alder reactions, providing a pathway to bicyclic adducts that can be further elaborated.

Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for the regioselective functionalization of this compound. The reaction typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate a transient 3-bromo-4-lithiofuran intermediate. This highly reactive species can then be trapped with a suitable electrophile.

Caption: Workflow for the functionalization of this compound via metal-halogen exchange.

3.1 Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

The following is a general procedure for the lithiation of a halo-furan and subsequent reaction with an electrophile. Specific conditions may need to be optimized for this compound and the chosen electrophile.

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise. A solution of this compound (1.0 equivalent) in anhydrous THF is then added slowly, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete metal-halogen exchange.

-

Electrophilic Quench: The chosen electrophile (1.2 equivalents) is then added to the reaction mixture, either neat or as a solution in anhydrous THF, while maintaining the low temperature.

-

Workup: After stirring for an appropriate time, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.

3.2 Quantitative Data for Functionalization of Halogenated Furans

While specific yield data for a wide range of electrophilic quenches on 3-bromo-4-lithiofuran is not extensively reported, data from related systems, such as the lithiation of 2,3-dibromofuran, can provide an indication of expected efficiencies. The greater stability of an anion at the α-position suggests that lithiation of 2,3-dibromofuran selectively occurs at the 2-position.[1]

| Starting Material | Organolithium Reagent | Electrophile | Product | Yield (%) | Reference |

| 2,3-Dibromofuran | n-BuLi | (CH₃)₃SiCl | 2-Bromo-3-(trimethylsilyl)furan | Not reported | [1] |

| 2,3-Dibromofuran | n-BuLi | DMF | 2-Bromo-3-furaldehyde | Not reported | [1] |

Note: This table illustrates the principle of lithiation-electrophilic quench on a related dibromofuran. Yields for the this compound system would require experimental determination.

[4+2] Cycloaddition Reactions of this compound

This compound can serve as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. This reactivity provides a route to highly functionalized six-membered rings. A notable example is its reaction with azo diesters.[2][3]

Caption: Reaction pathway for the cycloaddition of this compound with an azo diester.

4.1 Experimental Protocol: Cycloaddition with Diethyl Azodicarboxylate (DEAD)

The following protocol is adapted from the literature for the reaction of this compound with an azo diester.[3]

-

Reaction Setup: A solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Dienophile: Diethyl azodicarboxylate (DEAD) (1.1 equivalents) is added to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Isolation: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the rearranged product, a 3,5-dibromotetrahydropyridazin-4-one derivative.

4.2 Quantitative Data for the Cycloaddition of this compound

| Diene | Dienophile | Product | Yield (%) | Reference |

| This compound | Diethyl azodicarboxylate (DEAD) | Diethyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate | 69 | [3] |

| This compound | Di-tert-butyl azodicarboxylate (DBAD) | Di-tert-butyl 3,5-dibromo-4-oxo-1,2,3,4-tetrahydropyridazine-1,2-dicarboxylate | 75 | [3] |

Conclusion

The synthetic utility of this compound lies not in its susceptibility to classical electrophilic substitution, but in its capacity to undergo metal-halogen exchange and cycloaddition reactions. Functionalization via lithiated intermediates provides a powerful and regioselective method for introducing a wide array of substituents onto the furan core. Furthermore, its role as a diene in Diels-Alder reactions opens avenues for the construction of complex polycyclic systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively harness the reactivity of this important heterocyclic building block in their synthetic endeavors.

References

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. Novel reaction of this compound with azo diesters to give tetrahydropyridazinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel reaction of this compound with azo diesters to give tetrahydropyridazinones - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02735K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3,4-Dibromofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3,4-dibromofuran. This reaction is a powerful tool for the synthesis of 3,4-diarylfurans, a class of compounds with significant potential in medicinal chemistry and drug discovery, particularly as inhibitors of tubulin polymerization.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction of this compound with various arylboronic acids offers an efficient pathway to synthesize novel 3,4-diarylthiophene derivatives. These products are of high interest in medicinal chemistry due to their structural similarity to known bioactive molecules. Notably, certain 3,4-diarylfuran analogues have demonstrated potential as inhibitors of tubulin polymerization, a key target in cancer therapy.[2][3]

The general transformation involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions, making it a favored method in organic synthesis.[4][5]

Data Presentation: Reaction Yields

The following table summarizes the representative yields of 3,4-diarylfurans obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The reaction conditions are based on established protocols for similar dibromoheterocycles.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3,4-Diphenylfuran | 95-98% |

| 2 | 4-Methylphenylboronic acid | 3,4-Bis(4-methylphenyl)furan | 94-96% |

| 3 | 4-Methoxyphenylboronic acid | 3,4-Bis(4-methoxyphenyl)furan | 97-99% |

| 4 | 4-Fluorophenylboronic acid | 3,4-Bis(4-fluorophenyl)furan | 83-85% |

| 5 | 4-Chlorophenylboronic acid | 3,4-Bis(4-chlorophenyl)furan | 80-82% |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-Bis(4-(trifluoromethyl)phenyl)furan | 73-75% |

| 7 | 2-Thiopheneboronic acid | 3,4-Di(thiophen-2-yl)furan | 92-94% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3,4-diarylfurans via a Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from established procedures for the analogous 3,4-dibromothiophene.[1]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2-2.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

95% Ethanol (10 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and equipment for extraction and chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).[1]

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 95% ethanol.[1]

-

Inert Atmosphere: Seal the reaction flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[1]

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 95% ethanol (10 mL) to the reaction flask via syringe. Then, add the prepared catalyst solution.[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 12-24 hours.[1]

-

Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diarylfuran.[1]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[1]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow from synthesis to biological evaluation of 3,4-diarylfurans.

Applications in Drug Development

3,4-Diarylfuran derivatives are of significant interest to the drug development community due to their potential as anticancer agents. Several studies have explored analogs of the natural product Combretastatin A-4, a potent inhibitor of tubulin polymerization.[6] The furan scaffold serves as a bioisostere for the stilbene core of Combretastatin A-4, offering potentially improved synthetic accessibility and physicochemical properties.

The mechanism of action of these compounds involves the disruption of microtubule dynamics, which are crucial for cell division.[3] By inhibiting the polymerization of tubulin into microtubules, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3] The development of potent and selective 3,4-diarylfuran-based tubulin polymerization inhibitors represents a promising avenue for the discovery of new anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 3,4-Dibromofuran in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran is a versatile heterocyclic building block crucial in the synthesis of complex molecules for medicinal chemistry. Its two bromine atoms at the 3 and 4 positions serve as reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular architectures. This reactivity makes it a valuable precursor for pharmaceutical intermediates, particularly for creating substituted furan cores that are central to many biologically active compounds. Furan-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from this compound, with a focus on the synthesis of precursors for kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Application Note 1: Synthesis of 3,4-Diaryl Furan Scaffolds as Potential Kinase Inhibitors

The 3,4-diaryl furan scaffold is a key structural motif in a variety of potential therapeutic agents, including inhibitors of protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the this compound core with various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a diverse library of potential kinase inhibitors can be synthesized. The substituents on the aryl rings can be tailored to optimize interactions with the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.

Biological Target: VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Several furan-based derivatives have been identified as potent VEGFR-2 inhibitors.[1][2] The general structure of these inhibitors often features a central furan core with aryl or heteroaryl substituents that can interact with the hinge region and the hydrophobic back pocket of the VEGFR-2 kinase domain.

dot

Caption: VEGFR-2 signaling pathway and its inhibition.

Data Presentation: In Vitro Activity of Furan-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of representative furan-based compounds against various human cancer cell lines.

| Compound ID | Structure | VEGFR-2 IC₅₀ (nM)[1] | HepG2 IC₅₀ (µM)[1] | MCF-7 IC₅₀ (µM)[1] | A549 IC₅₀ (µM)[1] |

| Sorafenib | (Reference Drug) | 41.1 | - | - | 6.60 |

| Compound 4c | 2-((5-((4-chlorophenyl)amino)-4-cyanofuro[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide | 57.1 | >50 | >50 | >50 |

| Compound 7b | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((5-cyano-4-(((2,4-dichlorobenzyl)oxy)imino)-3,4-dihydrofuran-2-yl)thio)acetamide | 42.5 | >50 | >50 | 6.66 |

| Compound 7c | N-(4-bromo-3-(trifluoromethyl)phenyl)-2-((5-cyano-4-(((2,4-dichlorobenzyl)oxy)imino)-3,4-dihydrofuran-2-yl)thio)acetamide | 52.5 | >50 | >50 | 10.1 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a 3,4-diaryl furan intermediate via a Suzuki-Miyaura cross-coupling reaction, which is a foundational step in the synthesis of many furan-based pharmaceutical agents.

Protocol 1: Synthesis of 3,4-Diaryl Furans via Suzuki-Miyaura Cross-Coupling

dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Equipment:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

95% Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 95% ethanol.

-

Solvent and Catalyst Addition: Under a positive pressure of an inert gas, add degassed 95% ethanol (10 mL) to the reaction flask via syringe. Then, add the prepared catalyst solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diaryl furan.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Expected Yields for Suzuki-Miyaura Coupling of 3,4-Dibromothiophene (as an analogue):

| Entry | Arylboronic Acid | Product | Yield (%)[3] |

| 1 | Phenylboronic acid | 3,4-diphenylthiophene | 98 |

| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)thiophene | 96 |

| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)thiophene | 99 |

| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)thiophene | 85 |

| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)thiophene | 82 |

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its three modifiable positions allow for the creation of diverse molecular libraries. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is particularly effective for introducing aryl and heteroaryl moieties, leading to the formation of complex and medicinally relevant scaffolds such as those found in potent kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this versatile building block in their drug discovery and development endeavors.

References

Application of 3,4-Dibromofuran in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran is a versatile and highly reactive building block in organic synthesis, particularly valued for its role as a precursor to a variety of complex and biologically active molecules.[1] The presence of two bromine atoms on the furan ring allows for selective functionalization through various cross-coupling reactions, cycloadditions, and substitutions, making it an attractive starting material for the synthesis of natural products and novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on the total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl, a potent antioxidant.

Application 1: Total Synthesis of 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl

5,5',6,6'-Tetrahydroxy-3,3'-biindolyl is a naturally occurring phenolic compound found in beetroot (Beta vulgaris) and is recognized for its potent antioxidant properties.[2] The synthesis of this molecule showcases the utility of this compound in constructing complex heterocyclic scaffolds.

Synthetic Strategy